Engineering the 1,4-Benzothiazine Scaffold: A Technical Whitepaper on 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Engineering the 1,4-Benzothiazine Scaffold: A Technical Whitepaper on 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine
[label="2,2-Dimethyl-3,4-dihydro-\n2H-
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Executive Summary & Structural Dynamics
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry. Sharing a structural lineage with phenothiazines, it features a distinct non-planar fold along the nitrogen-sulfur axis [1.4]. The introduction of a gem-dimethyl group at the C-2 position to form 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine (CAS: 93301-19-0) fundamentally alters the molecule's conformational dynamics[1][2].
From a mechanistic design perspective, the gem-dimethyl substitution acts as a critical steric shield. It prevents the formation of an endocyclic double bond at the C-2/C-3 position, effectively locking the heterocycle in the 3,4-dihydro state and preventing spontaneous aromatization[2]. This conformational restriction is not merely a structural curiosity; it is the exact feature that enhances the binding affinity of its derivatives to specific biological targets, such as the sulfonylurea receptor (SUR) of ATP-sensitive potassium (KATP) channels[3].
Physicochemical Properties & Safety Profile
Understanding the baseline properties of the 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine core is essential for safe handling and effective downstream synthesis. The molecule is a lipophilic, low-molecular-weight building block that requires specific storage and handling protocols due to its reactivity and toxicity profile[1][4].
Table 1: Physicochemical and Safety Data Summary
| Property / Parameter | Value / Description | Source |
| CAS Number | 93301-19-0 | [1][5] |
| Molecular Formula | C10H13NS | [4][6] |
| Molecular Weight | 179.28 g/mol | [4][6] |
| MDL Number | MFCD16471298 | [4][6] |
| Structural Features | Gem-dimethyl at C-2; 3,4-dihydro thiazine ring | [2][3] |
| GHS Hazard Codes | H302, H312, H332 (Acute Tox); H315 (Skin Irrit); H319 (Eye Irrit); H335/H336 (STOT SE 3) | [1][4] |
| Storage Conditions | Room Temperature (RT), protected from strong oxidizers | [4] |
Synthetic Methodology: The Self-Validating Protocol
To synthesize the 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine core (and its halogenated derivatives, such as the 6-bromo analogue), researchers typically rely on the reduction of a 1,4-benzothiazin-3-one precursor[3].
As an application scientist, I emphasize that the choice of reducing agent here is critical. Milder agents like Sodium Borohydride (NaBH4) are insufficient to fully reduce the lactam carbonyl to an amine without risking ring opening. Lithium Aluminum Hydride (LiAlH4) is required. However, LiAlH4 reductions of lactams are notorious for poor yields if the workup is mishandled. The protocol below incorporates a "Fieser Quench," a self-validating step that forces aluminum salts into a granular lattice, preventing the formation of a gelatinous emulsion that traps the lipophilic product.
Step-by-Step Protocol: Reduction of 2,2-Dimethyl-1,4-benzothiazin-3-one[3]
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System Preparation: Flame-dry a two-neck round-bottom flask under a continuous flow of anhydrous Nitrogen (N2). Causality: LiAlH4 reacts violently with ambient moisture, degrading the reagent and posing a severe fire hazard.
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Hydride Suspension: Suspend LiAlH4 (approx. 2.5 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath. Causality: THF solubilizes the intermediate aluminate complexes, while the 0 °C temperature controls the initial exothermic reaction.
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Substrate Addition: Dissolve the 2,2-dimethyl-1,4-benzothiazin-3-one precursor in dry THF and add it dropwise to the hydride suspension.
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Thermal Activation: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Causality: Refluxing provides the necessary activation energy to drive the complete reduction of the lactam intermediate to the secondary amine.
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The Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Stir vigorously for 15 minutes. Causality: This specific stoichiometric addition precipitates the aluminum byproducts as a dense, white, granular solid, allowing the product to remain freely dissolved in the THF layer.
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Isolation: Filter the mixture through a pad of Celite, wash the filter cake with Ethyl Acetate (EtOAc), and concentrate the combined organic layers under reduced pressure to yield the 3,4-dihydro-2H-1,4-benzothiazine core[3].
Synthetic workflow for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine.
Pharmacological Applications & Mechanistic Pathways
The 3,4-dihydro-2H-1,4-benzothiazine nucleus is not a final drug entity but a highly versatile pharmacophore. Its derivatives have demonstrated profound efficacy across multiple therapeutic domains.
KATP Channel Openers (Antihypertensive Agents)
Derivatives featuring the 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine core (such as those with 4-oxo-1-pyrrolidinyl or 4-acetyl substitutions) are highly potent KATP channel openers[3]. By binding to the SUR subunit of the KATP channel complex in vascular smooth muscle, these compounds induce potassium ion efflux. The resulting membrane hyperpolarization closes voltage-dependent calcium channels (VDCCs), decreasing intracellular calcium and causing vasodilation[3].
Mechanism of action for benzothiazine-derived KATP channel openers.
Antimicrobial Efflux Pump Inhibitors
Antibiotic resistance is frequently driven by bacterial efflux pumps. Research has shown that 3,4-dihydro-2H-1,4-benzothiazine derivatives act as potent inhibitors of the NorA multidrug efflux pump in Staphylococcus aureus[7]. By blocking this active transport mechanism, these derivatives restore the intracellular accumulation and bactericidal efficacy of fluoroquinolones like ciprofloxacin against norA-overexpressing strains (e.g., SA-K2378)[7].
Cardiotropic and Antiarrhythmic Activity
Recent advancements have explored the fluorination of the 3,4-dihydro-2H-1,4-benzothiazine scaffold via aromatic nucleophilic substitution[8]. These fluorinated derivatives exhibit significant in vivo cardiotropic activity, modulating blood pressure and demonstrating potential antiarrhythmic effects in widely accepted models of arrhythmia[8].
Table 2: Comparative Pharmacological Activity of Benzothiazine Derivatives
| Derivative Class | Primary Target / Mechanism | Therapeutic Application | Source |
| N-Substituted 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazines | SUR Subunit (KATP Channel Opening) | Antihypertensive, Smooth Muscle Relaxation | [3] |
| 3,4-Dihydro-2H-1,4-benzothiazine Analogs | NorA Efflux Pump Inhibition | Antimicrobial Resistance Reversal (with Ciprofloxacin) | [7] |
| Fluorinated 3,4-Dihydro-2H-1,4-benzothiazines | Cardiovascular Tone Modulation | Antiarrhythmic, Blood Pressure Regulation | [8] |
References
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NextSDS . "2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine - Chemical Substance Information". 1
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Sigma-Aldrich . "2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine Properties". 4
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Journal of Medicinal Chemistry (ACS Publications) . "Highly Potent 1,4-Benzothiazine Derivatives as KATP-Channel Openers".3
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Journal of Medicinal Chemistry (ACS Publications) . "From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump".7
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American Journal of Biomedical Science and Research . "Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects". 8
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Current Bioactive Compounds . "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview".2
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